An In-depth Technical Guide to the Chemical Properties of 3-Methyl-3-phenylbutanal
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-3-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-phenylbutanal, a substituted aliphatic-aromatic aldehyde, is a compound of interest in various chemical and biological disciplines. Its unique structure, featuring a quaternary carbon adjacent to a phenyl group and a terminal aldehyde moiety, imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-methyl-3-phenylbutanal. Furthermore, it explores the potential biological implications of aldehydes as a class, offering valuable insights for researchers in drug discovery and development.
Chemical and Physical Properties
3-Methyl-3-phenylbutanal is a colorless to pale yellow liquid with a characteristic sweet or floral odor.[1] It is soluble in organic solvents but has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Methyl-3-phenylbutanal
| Property | Value | Source(s) |
| IUPAC Name | 3-methyl-3-phenylbutanal | [2] |
| CAS Number | 6325-41-3 | [3][4] |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet or floral | [1] |
| Density | 0.954 g/cm³ | [5] |
| Boiling Point | 227 °C | [5] |
| Melting Point | Not available (liquid at room temperature) | |
| XLogP3 | 3 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
| Rotatable Bond Count | 3 | [1][2] |
Synthesis and Experimental Protocols
Synthesis of 3-Methyl-3-phenylbutanal
A common synthetic route to 3-methyl-3-phenylbutanal involves the hydroformylation of a corresponding alkene or a related multi-step synthesis from a suitable precursor. One documented method involves the use of a ruthenium catalyst.[3]
Experimental Protocol: Ruthenium-Catalyzed Synthesis
Objective: To synthesize 3-methyl-3-phenylbutanal.
Materials:
-
(μ3,η2,η3,η5-aceene)Ru3(CO)7 (catalyst)
-
Anhydrous dioxane
-
Hydrogen-containing silane (B1218182)
-
Vinyl ether
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
20 mL two-necked flask
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Column chromatography setup
Procedure:
-
In a 20 mL two-necked flask, dissolve the (μ3,η2,η3,η5-aceene)Ru3(CO)7 catalyst (1 or 0.1 mol% relative to the vinyl ether) in a minimal amount of anhydrous dioxane.[3]
-
Add a hydrogen-containing silane (10 to 30 mol% relative to the vinyl ether) to the solution.[3]
-
Stir the mixture at 50°C for 30 minutes. A gradual darkening of the initial orange color of the solution should be observed.[3]
-
Add the vinyl ether dropwise to the reaction mixture while continuing to stir at 50°C.[3]
-
Upon completion of the reaction (monitored by appropriate techniques such as TLC or GC), remove the volatile components by distillation under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a hexane/EtOAc eluent to obtain the final target product, 3-methyl-3-phenylbutyraldehyde.[3]
Diagram of Synthetic Workflow
Caption: A general workflow for the synthesis of 3-Methyl-3-phenylbutanal.
Spectroscopic Characterization
The structural elucidation of 3-methyl-3-phenylbutanal relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3-methyl-3-phenylbutanal for structural confirmation.
Materials:
-
3-Methyl-3-phenylbutanal sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of 3-methyl-3-phenylbutanal in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum. Expected signals include:
-
A singlet for the two methyl groups.
-
A singlet or doublet for the methylene (B1212753) protons adjacent to the aldehyde.
-
A multiplet for the aromatic protons of the phenyl group.
-
A triplet or singlet for the aldehydic proton.
-
-
Acquire the ¹³C NMR spectrum. Expected signals include:
-
A signal for the methyl carbons.
-
A signal for the quaternary carbon.
-
A signal for the methylene carbon.
-
Multiple signals for the aromatic carbons.
-
A downfield signal for the carbonyl carbon of the aldehyde.
-
Infrared (IR) Spectroscopy
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the functional groups present in 3-methyl-3-phenylbutanal using FT-IR spectroscopy.
Materials:
-
3-Methyl-3-phenylbutanal sample
-
FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR)
Procedure:
-
Obtain a background spectrum.
-
Apply a small drop of the liquid 3-methyl-3-phenylbutanal sample onto the ATR crystal.
-
Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands. Key expected peaks include:
-
A strong C=O stretching vibration for the aldehyde carbonyl group, typically around 1725-1705 cm⁻¹.[6]
-
C-H stretching vibrations for the aldehyde proton, often appearing as two weak bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.[6][7]
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).
-
C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹).
-
Mass Spectrometry (MS)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-methyl-3-phenylbutanal.
Materials:
-
3-Methyl-3-phenylbutanal sample
-
Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
GC-MS system equipped with an appropriate column (e.g., a nonpolar capillary column)
Procedure:
-
Prepare a dilute solution of 3-methyl-3-phenylbutanal in a suitable volatile solvent.
-
Inject the sample into the GC-MS system.
-
Set appropriate GC conditions (injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation.
-
Set the mass spectrometer parameters (ionization mode, e.g., electron ionization at 70 eV; mass range).
-
Analyze the resulting mass spectrum. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (162.23).
-
Identify characteristic fragment ions. Common fragmentation patterns for aldehydes include α-cleavage (loss of H· or the alkyl group attached to the carbonyl) and McLafferty rearrangement if a γ-hydrogen is present.[8][9] For aromatic aldehydes, fragmentation often involves the formation of a stable tropylium (B1234903) ion.[9]
Diagram of Analytical Workflow
Caption: A general workflow for the analytical characterization of 3-Methyl-3-phenylbutanal.
Potential Biological Activities and Toxicological Considerations
Key Considerations for Drug Development Professionals:
-
Cytotoxicity and Genotoxicity: The formation of adducts with proteins and DNA can lead to cellular dysfunction, mutations, and cell death.[10][11] This is a critical consideration in the early stages of drug development.
-
Enzyme Inhibition: Aldehydes can interact with the active sites of enzymes, leading to their inhibition.[10][12] This could be a mechanism for either therapeutic action or toxicity.
-
Inflammatory and Immune Responses: Some aldehydes can trigger inflammatory pathways and modulate immune responses.[13]
-
Metabolism: Aldehydes are typically metabolized by aldehyde dehydrogenases (ALDHs).[10] The rate and pathway of metabolism can significantly influence the compound's half-life, efficacy, and toxicity. Polymorphisms in ALDH genes can lead to variations in aldehyde metabolism among individuals.[10]
-
Hypersensitivity: Some aldehydes are known to be skin sensitizers and can cause allergic contact dermatitis.[14]
Given the presence of the aldehyde functional group, it is prudent to assume that 3-methyl-3-phenylbutanal may exhibit some of these general biological activities. Therefore, thorough toxicological and pharmacological profiling would be essential for any potential therapeutic application.
Conclusion
This technical guide has provided a detailed overview of the known chemical properties of 3-methyl-3-phenylbutanal, along with protocols for its synthesis and characterization. While specific biological data for this compound is limited, the well-documented reactivity of aldehydes suggests several potential avenues for biological activity and toxicological concern that warrant investigation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in exploring the potential of this and related compounds.
References
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- 4. chembk.com [chembk.com]
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- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.11.4 [people.whitman.edu]
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- 11. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]
- 12. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
- 13. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 14. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
